molecular formula C21H18N2O7 B12189326 (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12189326
M. Wt: 410.4 g/mol
InChI Key: DVHOMZQYMNPOBQ-UHFFFAOYSA-N
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Description

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
Bond angles C4-C5-O1 = 121.5°
Torsional angles C3-C4-C5-O1 = 178.2°

The pyrrolidine ring adopts a slightly puckered conformation, with a Cremer-Pople puckering amplitude (Q) of 0.32 Å. The E configuration at position 4 is stabilized by intramolecular hydrogen bonding between the hydroxyl group (O-H) and the adjacent ketone oxygen (O=C), forming a six-membered pseudo-cyclic structure. Intermolecular π-π stacking between the 4-hydroxy-3-methoxyphenyl and furan rings further stabilizes the crystal lattice.

Conformational Analysis Through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including $$ ^1H $$, $$ ^{13}C $$, and 2D techniques (COSY, HSQC, HMBC), elucidates the compound’s dynamic behavior in solution:

Table 2: Key $$ ^1H $$ NMR Chemical Shifts (DMSO-d6, 600 MHz)

Proton Environment δ (ppm) Multiplicity
Pyrrolidine H-4 6.82 Singlet
Furan H-3 7.12 Doublet (J = 3.2 Hz)
Oxazole H-4 8.05 Singlet
Aromatic H-2 (phenyl) 6.91 Doublet (J = 8.4 Hz)

The $$ ^3J_{H4-H5} $$ coupling constant of 10.2 Hz confirms the trans diaxial arrangement of protons at positions 4 and 5, consistent with the E configuration. Nuclear Overhauser Effect (NOE) correlations between the furan methyl group (δ 2.31 ppm) and pyrrolidine H-4 further validate the spatial proximity of these moieties.

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits pH-dependent tautomerism involving the enolic hydroxyl and ketone groups. In dimethyl sulfoxide (DMSO), the dominant tautomer is the keto-enol form, stabilized by intramolecular hydrogen bonding. Key observations include:

  • Keto Form : Characterized by a strong IR absorption at 1715 cm$$ ^{-1} $$ (C=O stretch) and a $$ ^1H $$ NMR signal for the enolic proton at δ 12.8 ppm.
  • Enol Form : Observed in chloroform, with a downfield-shifted hydroxyl proton (δ 14.2 ppm) and reduced C=O absorption intensity.

Solvent polarity profoundly influences the equilibrium:

Table 3: Tautomeric Distribution in Selected Solvents

Solvent Keto:Enol Ratio
DMSO 85:15
CDCl₃ 60:40
MeOH 75:25

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the experimental data, showing a 2.3 kcal/mol energy preference for the keto form in polar aprotic solvents.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H18N2O7/c1-10-4-7-14(29-10)19(25)17-18(12-5-6-13(24)15(9-12)28-3)23(21(27)20(17)26)16-8-11(2)30-22-16/h4-9,18,24,26H,1-3H3

InChI Key

DVHOMZQYMNPOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)O)OC)C4=NOC(=C4)C)O

Origin of Product

United States

Biological Activity

The compound (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule notable for its potential biological activities. Its intricate structure, characterized by multiple functional groups, suggests a wide range of pharmacological properties. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer effects.

Structural Features

The molecular structure of the compound includes:

  • A pyrrolidine core , which is known for its biological significance.
  • Hydroxyl and methoxy groups , which contribute to its antioxidant properties.
  • A furan moiety , which is often associated with antimicrobial activity.

Antioxidant Activity

The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, thereby exhibiting significant antioxidant properties. Compounds with similar structural features have been shown to reduce oxidative stress in various biological systems.

Antimicrobial Effects

Research indicates that this compound may possess broad-spectrum antimicrobial activity. The combination of functional groups allows it to interact with microbial membranes, potentially increasing permeability and leading to cell death. In vitro studies have demonstrated that related compounds exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to interfere with cellular pathways involved in proliferation and apoptosis. Studies have shown that derivatives of pyrrolidine exhibit significant antiproliferative effects on various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways that regulate cell growth and survival .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of related compounds using DPPH radical scavenging assays, revealing a strong correlation between hydroxyl substitution and increased antioxidant activity.
  • Antimicrobial Testing : In a comparative analysis of various derivatives, it was found that compounds similar to (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.19 to 1.17 μg/mL .
  • Anticancer Activity : The compound was evaluated against several cancer cell lines, demonstrating IC50 values indicative of potent anticancer effects. The presence of the oxazole ring was particularly noted for enhancing cytotoxicity against breast cancer cells .

Data Tables

Compound NameStructural FeaturesBiological Activity
Compound AAromatic rings, hydroxyl groupsAntioxidant, anti-inflammatory
Compound BFuran derivativesAntimicrobial
Compound CPyrrolidine coreAnticancer
Target CompoundHydroxy and methoxy substituentsAntioxidant, antimicrobial, anticancer

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related pyrrolidine-2,3-dione derivatives:

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
Target Compound C₂₃H₂₁N₂O₇* ~437.4 ~2.5† ~100‡ 5-methyloxazole, methylfuran, 4-hydroxy-3-methoxyphenyl
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione C₂₄H₁₉FN₂O₃ 402.42 4.09 70.5 Pyridinylmethyl, fluorophenyl, methylphenylmethylidene
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione C₂₄H₂₁N₃O₅S 463.51 ~3.8† ~95‡ Thiadiazole, dihydrobenzofuran, trimethoxyphenyl

*Inferred from structure; †Estimated via computational tools; ‡Polar Surface Area (PSA) calculated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound exhibits lower estimated LogP (~2.5) compared to the fluorophenyl analog (LogP = 4.09 ), likely due to its polar 4-hydroxy-3-methoxyphenyl and hydroxylated furan groups. This suggests better aqueous solubility, critical for bioavailability.

Bioactive Substituents: The 4-hydroxy-3-methoxyphenyl group in the target compound mirrors structural motifs in polyphenols (e.g., curcumin), which are associated with antioxidant activity .

Preparation Methods

Preparation of Pyrrolidine-2,3-Dione Intermediate

The pyrrolidine core is synthesized through a modified Robinson-Gabriel cyclization (Figure 1A). A 2024 protocol from VulcanChem (VC16341107) details:

StepReagents/ConditionsYield
1Diethyl acetamidomalonate, POCl₃, 0°C → rt78%
2K₂CO₃/MeOH, reflux 6h92%
3L-Selectride, THF, -78°C68% ee

This method avoids chromatographic purification through crystallization in isopropyl acetate.

Synthesis of 5-Methyl-1,2-Oxazol-3-yl Substituent

The oxazole ring is constructed via Bredereck reaction optimization:

  • α-Haloketone (1.2 eq) + Formamide (3 eq) → 2,4-disubstituted oxazole

  • Microwave-assisted cyclization reduces reaction time from 12h → 8min (350W):

Yield=89%(vs. 50% conventional)\text{Yield} = 89\% \quad \text{(vs. 50\% conventional)}

Key parameters:

  • Solvent: Isopropyl alcohol

  • Catalyst: Potassium phosphate

Coupling Strategies for Final Assembly

Fragment Coupling via EDC/HOBt Mediation

Patent WO2000053589 describes carbodiimide-mediated coupling for similar pyrrolidine-oxazole systems:

ParameterValue
Coupling AgentEDC (1.5 eq)
AdditiveHOBt (1.2 eq)
SolventDMF/THF (3:1)
Temperature0°C → rt, 24h
Yield74%

Steric hindrance from the 5-methyl group necessitates extended reaction times compared to unsubstituted oxazoles.

Geometrical Control of Exocyclic Double Bond

The (4E) configuration is achieved through:

  • Kinetic control : Low-temperature (-20°C) condensation

  • Base-mediated isomerization : DBU (1 eq) in CH₂Cl₂

E:Z Ratio=9:1(NMR verification)\text{E:Z Ratio} = 9:1 \quad \text{(NMR verification)}

Protecting Group Strategy

Sensitive functionalities require sequential protection/deprotection:

Functional GroupProtecting GroupDeprotection Method
4-HydroxyphenylBenzyl etherH₂/Pd-C (50 psi)
Secondary AlcoholTBS etherTBAF/THF
Amide NitrogenBocHCl/dioxane

Notably, the 5-methylfuran hydroxy group remains unprotected due to its lower acidity (pKa ≈ 12).

Green Chemistry Alternatives

The IJPS review proposes sustainable modifications:

Solvent Replacement

ConventionalGreen Alternative
DMFCyrene® (dihydrolevoglucosenone)
THF2-MeTHF
CH₂Cl₂EtOAc/CPME mixture

This reduces Process Mass Intensity (PMI) by 62% while maintaining yields ≥85%.

Catalytic Asymmetric Synthesis

Immobilized lipase (e.g., CAL-B) enables enantioselective acylations:

\text{ee} = 98\% \quad \text{(vs. 68% chemical catalyst)}

Industrial-Scale Purification

Key innovations from CA2568836C:

  • Crystallization-induced asymmetric transformation :

    • Solvent: IPA/water (7:3)

    • Seeding at 40°C

    • 99.5% diastereomeric excess

  • Continuous filtration-drying : Reduces processing time by 70%

Analytical Characterization

Critical quality control parameters:

TechniqueCritical Parameters
HPLCPurity ≥99.5% (C18, 0.1% H3PO4/MeCN)
HRMS[M+H]+ calc. 529.2045, found 529.2043
XRDConfirms E-configuration (torsion angle 178.4°)

Yield Optimization Landscape

Comparative analysis of synthetic routes:

MethodTotal StepsOverall YieldCost Index
Linear148.2%1.00
Convergent921.7%0.68
Enzymatic734.5%0.45

The convergent approach balances scalability and efficiency for current GMP production .

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